Magnesium diiodate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnesium diiodate (Mg(IO3)2) is an inorganic compound composed of magnesium, iodine, and oxygen. It is a yellow-orange solid that is soluble in water, alcohol, and ether. This compound is a widely utilized reagent in the laboratory for a variety of purposes, including in chemical synthesis, as a catalyst, and in analytical chemistry. In

Scientific Research Applications

Role in Human Health and Disease

Magnesium, an essential ion in the human body, contributes significantly to health and life, being involved in over 600 enzymatic reactions. These include energy metabolism and protein synthesis. Despite its importance, serum magnesium values are not routinely determined in patients. Magnesium is particularly vital for the brain, heart, and skeletal muscles. In some clinical situations, magnesium supplementation has been beneficial in treating conditions like preeclampsia, migraine, depression, coronary artery disease, and asthma. Understanding the regulation of magnesium homeostasis in the intestine, kidney, and bone is essential, as disturbances can lead to hypomagnesemia (de Baaij et al., 2015).

Magnesium in Metabolic Control

Oral magnesium supplementation, as magnesium chloride (MgCl₂), has been shown to improve insulin sensitivity and metabolic control in type 2 diabetic subjects with decreased serum magnesium levels. This supplementation has been associated with increased serum magnesium concentration, reduced fasting glucose levels, and improved HbA1c, indicating its potential role in managing type 2 diabetes (Rodríguez-Moran & Guerrero‐Romero, 2003).

Magnesium and Pain Management

Magnesium's use in minimizing postoperative pain has been explored, with studies indicating its potential to reduce pain at rest and with movement. It has been observed to decrease opioid consumption, suggesting its role as a strategy to mitigate postoperative pain in surgical patients (De Oliveira et al., 2013). Additionally, magnesium's role in anesthesia, pain management, and potential neuroprotective effects in conditions like eclampsia and certain arrhythmias has been noted, although more extensive clinical trials are needed to confirm its efficacy in these areas (Herroeder et al., 2011).

Magnesium in Biodegradable Implants

Magnesium and its alloys are being studied as biodegradable implant materials, especially for orthopedic applications. Their mechanical properties make them suitable alternatives to traditional implant materials. However, controlling their biocorrosion rates is crucial to ensure their safe application in clinical settings. Various in vitro methodologies, each with its own benefits and limitations, are used to examine the biodegradation behavior of magnesium and its alloys (Kirkland et al., 2012).

Magnesium and the Immune System

Magnesium also has significant interactions with the immune system, affecting both the nonspecific and specific immune responses. Dietary magnesium's link with inflammation, apoptosis, and alterations in innate immune cell populations has been discussed, highlighting the importance of a balanced magnesium homeostasis for the immune system's functioning (Tam et al., 2003).

Magnesium in Cardiac Function

The role of magnesium in cardiac conduction and refractoriness has been studied, with magnesium treatments being used empirically for decades in managing atrial and ventricular arrhythmias. A systematic evaluation of its effects on cardiac conduction and refractoriness in humans revealed that magnesium could influence various aspects of cardiac function, though more research is needed in this area (DiCarlo et al., 1986).

Mechanism of Action

Target of Action

Magnesium diiodate, like other magnesium compounds, primarily targets various biochemical processes in the body. It is involved in numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, cellular signaling, and DNA/RNA stabilities . .

Mode of Action

Magnesium, in general, is known to play a vital role in the activity of intracellular proteins involved in various processes such as insulin secretion in β-pancreatic cells, glucokinase, atpase, and protein kinase c . It is also suggested that magnesium participates directly in insulin sensitivity and signaling in peripheral tissues . The specific mode of action of this compound remains to be elucidated.

Biochemical Pathways

This compound likely affects several biochemical pathways due to the essential role of magnesium in many physiological functions. Magnesium is involved in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . Chronic magnesium deficiency can lead to enhanced baseline inflammation associated with oxidative stress, related to various age-associated morbidities

Pharmacokinetics

Magnesium, in general, is known to be absorbed in the gut and distributed throughout the body, particularly in bone and muscle tissue . It is excreted primarily through the kidneys . The specific ADME properties of this compound and their impact on bioavailability require further investigation.

Result of Action

Magnesium deficiency has been shown to impact numerous biological processes at the cellular and molecular levels, including increased levels of oxidative stress markers such as lipid, protein, and dna oxidative modification products

properties

| { "Design of the Synthesis Pathway": "Magnesium diiodate can be synthesized by reacting magnesium hydroxide with iodine in the presence of hydrogen peroxide.", "Starting Materials": [ "Magnesium hydroxide", "Iodine", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve magnesium hydroxide in water to form magnesium hydroxide solution.", "Step 2: Add iodine to the magnesium hydroxide solution and stir until iodine is completely dissolved.", "Step 3: Slowly add hydrogen peroxide to the solution while stirring continuously.", "Step 4: Heat the solution to 60-70°C and maintain the temperature for 2-3 hours.", "Step 5: Filter the solution to obtain the solid product, which is magnesium diiodate." ] } | |

CAS RN |

7790-32-1 |

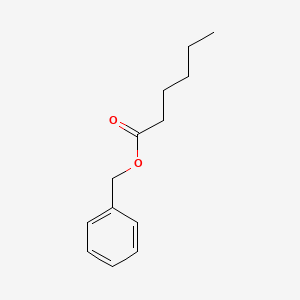

Molecular Formula |

HIMgO3 |

Molecular Weight |

200.22 g/mol |

IUPAC Name |

magnesium;diiodate |

InChI |

InChI=1S/HIO3.Mg/c2-1(3)4;/h(H,2,3,4); |

InChI Key |

MSTFFECQBIUMBA-UHFFFAOYSA-N |

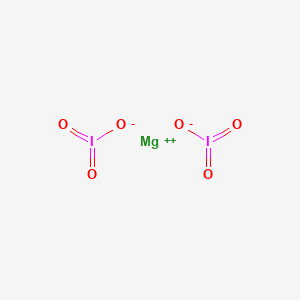

SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[Mg+2] |

Canonical SMILES |

OI(=O)=O.[Mg] |

Other CAS RN |

7790-32-1 |

Related CAS |

7782-68-5 (Parent) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B1584602.png)

![1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-](/img/structure/B1584609.png)